molecular formula C20H20N2O2S B285619 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Cat. No. B285619
M. Wt: 352.5 g/mol
InChI Key: QKINNFPXNUDIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone, also known as TBP-POS, is a chemical compound with potential applications in scientific research. TBP-POS is a member of the oxadiazole family, which has been extensively studied due to their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is not fully understood. However, studies have shown that the compound inhibits the production of reactive oxygen species and cytokines, which are involved in inflammation and oxidative stress. 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone inhibits the proliferation of cancer cells and induces apoptosis. The compound has also been shown to reduce inflammation and oxidative stress in vitro and in vivo. 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is its relatively simple synthesis method, which makes it accessible for researchers. The compound has also been shown to have a low toxicity profile, which is important for in vitro and in vivo studies. However, one limitation of 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research and development of 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another direction is the development of more efficient synthesis methods and analogs of 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone with improved solubility and potency. Additionally, the elucidation of the exact mechanism of action of 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone could lead to the development of more targeted therapeutic agents.

Synthesis Methods

The synthesis of 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone involves a multi-step process that starts with the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with 4-tert-butylbenzyl chloride. The resulting intermediate is then reacted with ethyl chloroacetate to produce the final product, 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone. The purity of 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone can be improved through recrystallization and column chromatography.

Scientific Research Applications

1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has also been shown to have antimicrobial activity, which could be useful in the development of new antibiotics.

properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C20H20N2O2S/c1-20(2,3)16-11-9-14(10-12-16)17(23)13-25-19-22-21-18(24-19)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3

InChI Key

QKINNFPXNUDIOY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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